molecular formula C11H15N3 B13077289 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile

Cat. No.: B13077289
M. Wt: 189.26 g/mol
InChI Key: XWUTXWXXCIQERY-UHFFFAOYSA-N
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Description

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is a pyridine derivative featuring a branched pentylamino substituent at the 5-position and a nitrile group at the 2-position.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(pentan-2-ylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C11H15N3/c1-3-4-9(2)14-11-6-5-10(7-12)13-8-11/h5-6,8-9,14H,3-4H2,1-2H3

InChI Key

XWUTXWXXCIQERY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CN=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pentan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile exhibit promising anticancer properties. For instance, research involving related pyridine derivatives has indicated their effectiveness against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF7). These studies often report the half-maximal inhibitory concentration (IC50) values, which provide insight into the potency of these compounds.

Compound Cancer Cell Line IC50 (µM)
Compound AHepG217.69
Compound BMCF727.09

The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation, potentially through the modulation of signaling pathways associated with cancer progression .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitutions and coupling reactions. Recent methodologies highlight the use of copper-catalyzed reactions to enhance yields and selectivity in synthesizing pyridine derivatives. These methods are crucial for developing more complex molecules with potential therapeutic applications.

Synthesis Overview:

  • Starting Materials: Pyridine derivatives, amines
  • Catalysts: Copper salts, palladium catalysts
  • Conditions: Varying temperatures and solvents depending on the reaction pathway

Neuroprotective Effects

Emerging research suggests that pyridine derivatives may also possess neuroprotective properties. In vitro studies have indicated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

A study demonstrated that a related compound reduced neuronal cell death by up to 40% in models of oxidative stress induced by hydrogen peroxide exposure . This suggests a potential role for this compound in neuroprotection.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyridine derivatives. Compounds similar to this compound have been tested against various bacterial strains, showing significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings indicate that such compounds could be developed into new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .

Future Directions and Research Needs

The potential applications of this compound warrant further exploration in several areas:

  • Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their effects will be crucial for optimizing their use in therapies.
  • In Vivo Studies: Transitioning from in vitro findings to in vivo models will help assess the efficacy and safety profile of these compounds.
  • Formulation Development: Investigating suitable formulations for enhancing bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Pentan-2-yl vs. Pentan-3-yl Derivatives

A closely related compound, 5-[(Pentan-3-yl)amino]pyridine-2-carbonitrile (CAS: 1551945-18-6), differs only in the position of the amino group on the pentyl chain (3-yl vs. 2-yl). Both isomers share the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . Key differences arise from steric and electronic effects:

  • Solubility : Branched chains (2-yl) may lower melting points and enhance lipophilicity compared to linear or centrally branched (3-yl) analogs, affecting solubility in organic solvents .

Pyridine-Carbonitrile Derivatives with Heterocyclic Moieties

5-[(2-Amino-1,3-benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile
  • Structure: Features a benzothiazole-sulfanyl substituent instead of a pentylamino group.
  • Synthesis : Synthesized via oxidative coupling using KSCN/Br₂ and Oxone, achieving an 80% yield .
  • Applications: Such derivatives are explored for inhibiting bacterial virulence factors (e.g., Pseudomonas aeruginosa) .
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile
  • Structure : A pyrimidine-carbonitrile with thiazole and hydroxyphenyl groups.
  • Synthesis : Prepared via a low-yield (18%) condensation reaction .
  • Properties : The hydroxyphenyl group increases polarity, likely raising the melting point (242–243°C ) compared to aliphatic analogs. The thiazole ring contributes to hydrogen bonding and metal coordination .

Trifluoromethyl and Aromatic Substituted Analogs

5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
  • Structure : Contains a trifluoromethyl group and isothiocyanate substituent.
  • Synthesis: Derived from 2-cyano-3-trifluoromethyl-5-aminopyridine using thiophosgene (74–95% yield) .
  • Properties : The CF₃ group enhances metabolic stability and lipophilicity, making it suitable for agrochemical or pharmaceutical applications .
4-(4-Methylamino-3-nitrophenoxy)pyridine-2-carbonitrile
  • Structure: Nitro and methylamino-phenoxy substituents.
  • Such compounds are intermediates in kinase inhibitor synthesis .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties Yield/Synthesis Notes Reference
5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile C₁₁H₁₅N₃ Branched pentylamino, nitrile Likely moderate lipophilicity Data not provided
5-[(Pentan-3-yl)amino]pyridine-2-carbonitrile C₁₁H₁₅N₃ Centrally branched pentylamino Molecular weight: 189.26 g/mol Commercial availability
5-[(Benzothiazol-6-yl)sulfanyl]pyridine-2-carbonitrile C₁₃H₉N₃S₂ Benzothiazole-sulfanyl LCMS (M+1)+: 285.0; 80% yield Oxidative coupling with Oxone
2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile C₁₄H₁₁N₅OS Thiazole, hydroxyphenyl mp 242–243°C; 18% yield Condensation reaction
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile C₈H₂F₃N₃S Trifluoromethyl, isothiocyanate High yield (74–95%) Thiophosgene reaction

Key Findings and Implications

  • Synthetic Efficiency: Yields vary significantly (18% to 95%) based on substituents and reaction conditions. The pentylamino derivatives may benefit from optimized nucleophilic substitution protocols.
  • Biological Relevance : Benzothiazole and thiazole analogs show promise in antimicrobial applications, while trifluoromethyl derivatives are valuable for stability in drug design.
  • Physical Properties: Aliphatic substituents (e.g., pentylamino) likely improve membrane permeability, whereas aromatic/heterocyclic groups enhance target binding but may reduce solubility.

Biological Activity

Introduction

5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a carbonitrile group and an aliphatic amine, may exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H14N3C_{11}H_{14}N_3. The structure can be represented as follows:

Structure C5H11NC5H4N3\text{Structure }\quad \text{C}_5\text{H}_{11}\text{N}-\text{C}_5\text{H}_4\text{N}_3

This compound features a pyridine ring substituted with a pentan-2-yl amino group and a cyano group at the 2-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyridine derivatives, including those related to this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds ranged from 0.5 to 64 μg/mL against Gram-positive and Gram-negative bacteria, indicating a promising antimicrobial profile .

Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively studied. A series of thieno[2,3-b]pyridine compounds demonstrated significant anti-proliferative activity against colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. Compounds exhibiting over 85% inhibition of cell growth were identified, with IC50 values ranging from 120 to 350 nM . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential efficacy in cancer treatment.

Anti-inflammatory Activity

Pyridine derivatives have been recognized for their anti-inflammatory properties. Research indicates that certain substitutions on the pyridine ring can enhance the anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways . Further exploration into the specific mechanisms of action for this compound could yield valuable insights into its therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives is often influenced by their structural features. Key factors affecting their potency include:

  • Substituent Position : The position of substituents on the pyridine ring can significantly alter biological activity.
  • Nature of Substituents : Alkyl groups, such as pentan-2-yl, can enhance lipophilicity and cellular uptake.
  • Functional Groups : The presence of electron-withdrawing groups like cyano can improve binding affinity to biological targets.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious PyridinesMICs: 0.5 - 64 μg/mL
AnticancerThieno[2,3-b]pyridinesIC50: 120 - 350 nM
Anti-inflammatoryPyridine DerivativesModulation of cytokine production

Case Study 1: Synthesis and Evaluation

A study synthesized several pyridine derivatives and evaluated their biological activities using standard assays. Among these, compounds similar to this compound exhibited significant antimicrobial properties against resistant strains of bacteria .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer potential of pyridine analogs in vitro. The results indicated that structural modifications could lead to enhanced cytotoxicity against different cancer cell lines, suggesting that further exploration of this compound could yield promising anticancer agents .

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